molecular formula C13H14ClN5O B6021906 1-(3-Chlorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine

1-(3-Chlorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B6021906
M. Wt: 291.73 g/mol
InChI Key: RYNBNZSWRGGIMR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a hydroxy-dimethylpyrimidinyl group attached to a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenylamine, is reacted with cyanogen bromide to form 3-chlorophenylcyanamide.

    Pyrimidine Ring Formation: The 3-chlorophenylcyanamide is then reacted with 4-hydroxy-5,6-dimethylpyrimidine-2-amine under basic conditions to form the desired guanidine derivative.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)urea: Similar structure but with a urea moiety instead of guanidine.

    1-(3-Chlorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)thiourea: Similar structure but with a thiourea moiety instead of guanidine.

Uniqueness: 1-(3-Chlorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its guanidine moiety, in particular, allows for strong interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O/c1-7-8(2)16-13(18-11(7)20)19-12(15)17-10-5-3-4-9(14)6-10/h3-6H,1-2H3,(H4,15,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNBNZSWRGGIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N=C(N)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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